molecular formula C21H19FN6O B5475673 2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B5475673
M. Wt: 390.4 g/mol
InChI Key: PHNDOAWTDKXRCN-UHFFFAOYSA-N
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Description

2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzotriazole core, a pyrazole ring, and a piperidine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Properties

IUPAC Name

2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O/c22-16-6-3-13(4-7-16)17-11-23-26-20(17)15-2-1-9-28(12-15)21(29)14-5-8-18-19(10-14)25-27-24-18/h3-8,10-11,15H,1-2,9,12H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDOAWTDKXRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NNN=C3C=C2)C4=C(C=NN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Benzotriazole Core: This can be achieved by the cyclization of o-phenylenediamine with nitrous acid.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.

    Coupling Reactions: The benzotriazole and pyrazole intermediates are then coupled using appropriate linkers and conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Formation of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzotriazole ring, potentially leading to the formation of dihydrobenzotriazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzotriazole derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers.

Mechanism of Action

The mechanism of action of 2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes and receptors involved in biological pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds like 2-(2-hydroxy-5-methylphenyl)benzotriazole.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.

Uniqueness

2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of potential biological activities and make it a versatile compound for various applications.

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